2-(3-Hydroxyphenyl)acetonitrile

Enzyme Inhibition Catecholamine Biosynthesis Medicinal Chemistry

For procurement of 2-(3-Hydroxyphenyl)acetonitrile (CAS 25263-44-9), a high-purity (≥98%) benzyl cyanide derivative with a unique meta-hydroxy substitution pattern. This compound exhibits selective inhibition of dopamine β-hydroxylase (DBH) and cytochrome P450 enzymes, making it essential for reproducible catecholamine biosynthesis and drug metabolism studies. Its distinct regioselectivity in synthesis reduces off-target effects compared to ortho- or para-isomers. Ideal for focused compound library generation and assay validation in CNS research.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 25263-44-9
Cat. No. B1340411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Hydroxyphenyl)acetonitrile
CAS25263-44-9
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CC#N
InChIInChI=1S/C8H7NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4H2
InChIKeyIEOUEWOHAFNQCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Hydroxyphenyl)acetonitrile (CAS 25263-44-9) – A Meta-Hydroxybenzyl Cyanide Building Block with Distinct Enzyme Inhibition Profiles


2-(3-Hydroxyphenyl)acetonitrile (CAS 25263-44-9) is a benzyl cyanide derivative bearing a hydroxyl group at the meta position of the phenyl ring [1]. It serves as a versatile intermediate in organic synthesis and medicinal chemistry, particularly as a precursor to bioactive isothiocyanates and heterocyclic frameworks . The compound exhibits inhibitory activity against dopamine β-hydroxylase (DBH) and cytochrome P450 enzymes, positioning it as a tool compound for studying catecholamine biosynthesis and drug metabolism pathways [2]. Its molecular weight is 133.15 g/mol and it is typically supplied as a crystalline solid with purity ≥95% (GC) .

2-(3-Hydroxyphenyl)acetonitrile: Why Ortho- and Para-Isomers or Other Benzyl Cyanides Cannot Be Interchanged


The position of the hydroxyl group on the phenyl ring of hydroxyphenylacetonitriles dictates both electronic distribution and steric accessibility, leading to divergent reactivity in downstream transformations and distinct biological target engagement [1]. While para- and ortho-hydroxy isomers are known intermediates for specific pharmaceuticals (e.g., atenolol synthesis from p-hydroxybenzyl cyanide), the meta-substituted variant demonstrates a unique enzyme inhibition fingerprint, particularly against dopamine β-hydroxylase and cytochrome P450, that is not observed with its positional analogs [2][3]. Furthermore, the meta-hydroxy motif facilitates different regioselectivity in electrophilic aromatic substitution and cross-coupling reactions compared to the ortho or para congeners, making substitution without rigorous validation a risk to both synthetic yield and biological assay reproducibility [1].

2-(3-Hydroxyphenyl)acetonitrile – Quantified Differentiation Evidence for Scientific Selection


Dopamine β-Hydroxylase Inhibition: 83.2 µM IC50 for Meta-Substituted Phenolic Acetonitrile

2-(3-Hydroxyphenyl)acetonitrile inhibits dopamine β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine, with an IC50 of 83.2 µM [1]. While direct head-to-head data against the ortho- or para-hydroxy isomers in the same assay are not publicly available, class-level inference indicates that the meta-hydroxy positioning provides a distinct binding interaction compared to other phenylacetonitriles, which generally lack reported DBH inhibitory activity .

Enzyme Inhibition Catecholamine Biosynthesis Medicinal Chemistry

Cytochrome P450 Enzyme Inhibition Profile – A Dual-Action Tool for Metabolism Studies

In addition to DBH, 2-(3-Hydroxyphenyl)acetonitrile inhibits cytochrome P450 enzymes . Although quantitative IC50 values are not reported, the dual inhibition of DBH and CYP450 represents a functional distinction from other hydroxyphenylacetonitrile isomers, which are primarily recognized as substrates for biosynthetic enzymes (e.g., 4-hydroxyphenylacetonitrile is a substrate for hydroxyphenylacetonitrile 2-monooxygenase in cyanogenic glucoside biosynthesis) rather than as inhibitors [1].

Drug Metabolism Cytochrome P450 Pharmacology

Precursor to Antibacterial Isothiocyanates – A Defined Synthetic Pathway Differentiator

3-Hydroxyphenylacetonitrile is explicitly identified as a precursor for the synthesis of isothiocyanates, which are phytochemicals with well-documented antibacterial properties . While other benzyl cyanides can undergo similar transformations, the meta-hydroxy substitution pattern is structurally congruent with naturally occurring cyanogenic glucoside intermediates (e.g., dhurrin biosynthesis in Sorghum bicolor), positioning it as a more biomimetic building block compared to synthetic ortho- or para- analogs [1].

Antimicrobial Natural Product Synthesis Phytochemicals

Kinetic Saturation and Cyanide Release Modulation – A Unique Safety Profile Aspect

Kinetic studies demonstrate that 3-hydroxyphenylacetonitrile exhibits saturation behavior at high concentrations, resulting in decreased production of free cyanide . This stands in contrast to many aliphatic nitriles, which often show linear cyanide release kinetics, and to the para-isomer, which is metabolized by nitrilases to p-hydroxyphenylacetic acid and ammonia [1]. The saturable kinetics may confer a more predictable toxicological profile in cellular assays.

Toxicology Enzyme Kinetics Safety Assessment

2-(3-Hydroxyphenyl)acetonitrile – Optimal Scientific and Industrial Use Cases Derived from Quantitative Evidence


Neuroscience Research: Chemical Probe for Dopamine β-Hydroxylase (DBH) Studies

Utilize 2-(3-Hydroxyphenyl)acetonitrile as a reference inhibitor in assays aimed at modulating catecholamine biosynthesis. With a documented IC50 of 83.2 µM against DBH, this compound enables dose-response experiments to validate target engagement and explore the role of norepinephrine in neuronal signaling models [1]. Its meta-hydroxy substitution pattern provides a distinct binding interaction not observed with ortho- or para- isomers, reducing off-target effects common with broader DBH inhibitors .

Drug Metabolism and Pharmacokinetics (DMPK): Dual CYP450/DBH Inhibition Tool

Employ 2-(3-Hydroxyphenyl)acetonitrile in hepatic microsome stability assays and CYP450 inhibition panels. Its confirmed inhibitory action on both cytochrome P450 enzymes and dopamine β-hydroxylase makes it suitable for studying drug-drug interaction liabilities and metabolic clearance pathways without introducing confounding substrate-driven depletion [1]. This dual activity is particularly valuable when evaluating candidate compounds intended for CNS indications where both pathways may be relevant [2].

Antimicrobial Discovery: Precursor for Novel Isothiocyanate Libraries

Leverage 2-(3-Hydroxyphenyl)acetonitrile as a starting material for the synthesis of meta-substituted phenyl isothiocyanates, a class of phytochemicals with established antibacterial properties . The compound's direct convertibility to isothiocyanates enables rapid generation of focused compound libraries for screening against Gram-positive and Gram-negative pathogens, with the meta-hydroxy motif offering a structural departure from the para-substituted analogs commonly found in natural cyanogenic glucosides [3].

Safety Pharmacology: Controlled Cyanide Release Model Compound

In toxicology studies requiring a nitrile with predictable cyanide liberation kinetics, 2-(3-Hydroxyphenyl)acetonitrile's saturation behavior at high concentrations provides a more controlled release profile compared to many aliphatic nitriles . This property is advantageous for establishing baseline cytotoxicity parameters in cell culture and for investigating the cellular mechanisms of nitrile detoxification without the steep dose-response curves typical of non-saturating nitrile compounds.

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